molecular formula C22H18N2O4 B354578 2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 941463-97-4

2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354578
CAS No.: 941463-97-4
M. Wt: 374.4g/mol
InChI Key: RIVVKHKZGTYXKI-UHFFFAOYSA-N
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Description

2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C22H18N2O4 and a molecular weight of 374.4 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes both aniline and benzoic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl isocyanate to form an intermediate, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid
  • N-(4-Methylphenyl)-4-aminobenzamide
  • 4-(Methylamino)benzoic acid

Uniqueness

2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its dual aniline and benzoic acid functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-[methyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22(27)28/h2-14H,1H3,(H,23,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVKHKZGTYXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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